molecular formula C13H11ClFNO B5818722 4-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol

4-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol

Cat. No.: B5818722
M. Wt: 251.68 g/mol
InChI Key: GNUSWWQDWKBJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol is a useful research compound. Its molecular formula is C13H11ClFNO and its molecular weight is 251.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.0513198 g/mol and the complexity rating of the compound is 234. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antidiabetic Activities

  • 4-aminophenol derivatives, including compounds similar to 4-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol, have shown broad-spectrum antimicrobial activities against various bacteria and fungi strains. They also exhibit significant antidiabetic activities by inhibiting amylase and glucosidase enzymes (Rafique et al., 2022).

Antibacterial Agents

  • Fluorine-containing compounds, which include derivatives similar to the target compound, have been synthesized as potential antibacterial agents. These compounds demonstrated promising antibacterial activities at specific concentrations (Holla et al., 2003).

Fluorescence Detection

  • Derivatives of 4-aminophenol have been used for fluorescence turn-on detection of cysteine over other amino acids, indicating their potential use in biochemical assays and diagnostics (Liu et al., 2015).

Synthesis of Metal Complexes

  • Compounds similar to the target molecule have been used to synthesize metal complexes, which are characterized and evaluated for antibacterial and antifungal activities, indicating potential applications in antimicrobial treatments (Pawar et al., 2016).

Quantum Chemical Studies

  • The derivatives of 4-aminophenol have been the subject of quantum chemical studies to analyze their molecular geometry and chemical reactivity, which is crucial for understanding their interactions in various applications (Satheeshkumar et al., 2017).

Gastrokinetic Agents

  • Certain derivatives of 4-aminophenol have been evaluated for their gastrokinetic activity, indicating potential use in treatments for gastrointestinal motility disorders (Kato et al., 1992).

Molecular Interaction Studies

  • These compounds have been used in studies to analyze their interactions with DNA, which is fundamental for developing potential anticancer agents (Kato et al., 1991).

Chemosensors Development

  • Derivatives are used in the development of chemosensors for detecting various analytes, demonstrating their utility in analytical chemistry and environmental monitoring (Roy, 2021).

Properties

IUPAC Name

4-[(3-chloro-4-fluoroanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO/c14-12-7-10(3-6-13(12)15)16-8-9-1-4-11(17)5-2-9/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUSWWQDWKBJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.